molecular formula C16H20F2N4O B7593229 1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea

1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea

Cat. No. B7593229
M. Wt: 322.35 g/mol
InChI Key: LFQVYEUEQQXQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DFP-10825 and is a member of the urea class of compounds.

Mechanism of Action

DFP-10825 exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, inhibition of histone deacetylases, and modulation of transcription factors. These mechanisms ultimately lead to the regulation of gene expression and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. These effects make DFP-10825 a promising candidate for the development of novel therapeutics for various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of DFP-10825 is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This makes it a promising candidate for the development of novel cancer therapeutics. However, one of the limitations of DFP-10825 is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the research and development of DFP-10825. One potential direction is the development of novel cancer therapeutics based on DFP-10825. Another potential direction is the development of neuroprotective agents for the treatment of Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of DFP-10825 and its suitability for clinical trials.

Synthesis Methods

DFP-10825 can be synthesized using various methods, including the reaction of 2,5-difluorobenzylamine with 3-ethyl-5-formyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with an isocyanate derivative to form the final product.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DFP-10825 has been shown to have neuroprotective properties by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O/c1-3-11-8-12(22-21-11)9-19-16(23)20-15(4-2)13-7-10(17)5-6-14(13)18/h5-8,15H,3-4,9H2,1-2H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQVYEUEQQXQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1)CNC(=O)NC(CC)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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